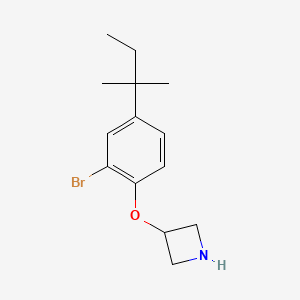
3-Azetidinyl 2-bromo-4-(tert-pentyl)phenyl ether
説明
3-Azetidinyl 2-bromo-4-(tert-pentyl)phenyl ether, also known as ABPE, is a chemical compound that has recently gained attention in scientific research. It has a molecular formula of C14H20BrNO and a molecular weight of 298.22 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Azetidinyl 2-bromo-4-(tert-pentyl)phenyl ether consists of an azetidine ring attached to a phenyl ring via an ether linkage . The phenyl ring is substituted at the 2-position with a bromine atom and at the 4-position with a tert-pentyl group .科学的研究の応用
Synthesis of Carbapenem and 1β-Methylcarbapenem Intermediates
A study by Kita et al. (1992) demonstrated that 3-(1-tert-Butyldimethylsiloxyethyl)-4-phenylsulfinylazetidin-2-one, a compound structurally related to 3-Azetidinyl 2-bromo-4-(tert-pentyl)phenyl ether, can react with various types of O-silylated ketene acetals and silylated enol ethers to yield trans-4-substituted azetidin-2-ones. These compounds are key intermediates for synthesizing carbapenems and 1β-methylcarbapenems, a class of antibiotics (Kita et al., 1992).
Potential Antimicrobial Agents
Doraswamy and Ramana (2013) synthesized compounds including a structural analog of 3-Azetidinyl 2-bromo-4-(tert-pentyl)phenyl ether, which were characterized and screened for antimicrobial activity. Their research highlights the potential of such compounds in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Organometallic Reactions
Ionescu et al. (2005) described the photochemical and thermal reactions of a 2H-Azaphosphirene Complex with Isonitriles. This research is relevant as it demonstrates the reactivity of complex molecules involving azetidine structures, which could have implications for the reactivity and applications of 3-Azetidinyl 2-bromo-4-(tert-pentyl)phenyl ether in organometallic chemistry (Ionescu et al., 2005).
Synthesis of Bicyclic Beta-Lactam Carboxylic Esters
Barrett et al. (2000) explored the synthesis of 4-Alkenyl-2-azetidinone systems, a process that could be relevant for understanding the synthesis pathways and potential applications of 3-Azetidinyl 2-bromo-4-(tert-pentyl)phenyl ether. Their work contributes to the broader understanding of azetidine compounds in chemical synthesis (Barrett et al., 2000).
特性
IUPAC Name |
3-[2-bromo-4-(2-methylbutan-2-yl)phenoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-4-14(2,3)10-5-6-13(12(15)7-10)17-11-8-16-9-11/h5-7,11,16H,4,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEPWFRXFVFYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC2CNC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinyl 2-bromo-4-(tert-pentyl)phenyl ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



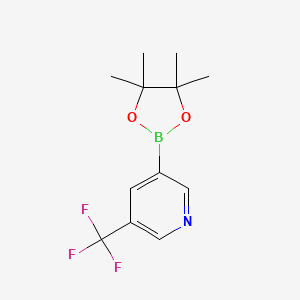
![Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate](/img/structure/B1394615.png)
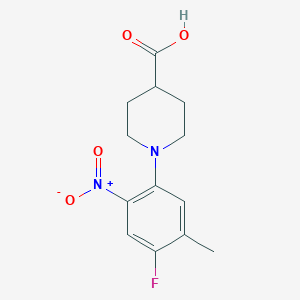
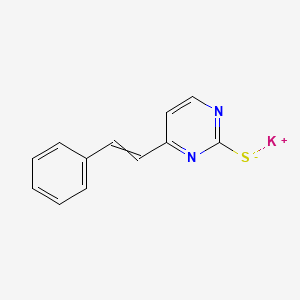



![4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid](/img/structure/B1394625.png)



![{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate](/img/structure/B1394633.png)
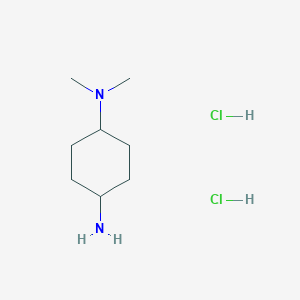
![3-Iodo-1h-pyrazolo[3,4-c]pyridine](/img/structure/B1394635.png)